![molecular formula C22H18ClN5O2 B2874769 8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 847339-02-0](/img/structure/B2874769.png)
8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine dione structure. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The purine nucleus is one of the most important and widely exploited heterocyclic rings for the development of bioactive molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the imidazole ring and the attachment of the various substituents. For example, 6-chloro-9H-purine could be used as the starting material, and the appropriate alkyl bromide or benzyl chloride derivatives could be reacted in a solution of DMF under basic conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is known to participate in a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it soluble in polar solvents .Scientific Research Applications
Antimicrobial Agent Development
The structural similarity of this compound to known antimicrobial agents suggests potential use in developing new treatments for bacterial and fungal infections. The presence of the imidazo[2,1-f]purine moiety is particularly noteworthy, as it is found in several antimicrobial compounds . Research could explore its efficacy against a range of pathogens, particularly those resistant to current medications.
Chemotherapy Agent Research
Compounds with high nitrogen content, such as this one, have been increasingly studied for their potential as chemotherapy agents . The 1,3-dimethyl-7-phenyl group could interact with biological targets in cancer cells, leading to the development of novel anticancer drugs.
Antifungal Applications
The 1,2,4-triazole derivatives are known for their antifungal properties . This compound could serve as a starting point for synthesizing new derivatives with enhanced antifungal activity, potentially leading to the creation of more effective antifungal medications.
Pesticide Design
The triazole moiety is a common feature in commercial pesticides. Given the structural features of this compound, it could be used to design new pesticides with improved efficacy and safety profiles .
Drug Design and Discovery
As an intermediate in drug synthesis, this compound could be valuable in the design and discovery of new drugs. Its complex structure allows for multiple modifications, which could lead to the development of drugs with various therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell division cycle and modulate gene transcription .
Mode of Action
This compound acts as a CDK inhibitor . It interacts with CDKs, inhibiting their activity and leading to changes in the cell cycle and gene transcription . The compound shows a novel CDKs selectivity profile .
Biochemical Pathways
The compound affects the CDK-cyclin complexes that regulate the cell division cycle and gene transcription . By inhibiting CDKs, it disrupts these pathways and their downstream effects .
Pharmacokinetics
Derivatives of similar compounds have shown improved potency, metabolic stability, aqueous solubility, and anti-proliferative activity .
Result of Action
The inhibition of CDKs by this compound leads to changes in the cell cycle and gene transcription . This can result in anti-proliferative effects, making it potentially useful as an anticancer agent .
Safety and Hazards
properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-25-19-18(20(29)26(2)22(25)30)28-13-17(14-8-4-3-5-9-14)27(21(28)24-19)12-15-10-6-7-11-16(15)23/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSVZHLASVCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.